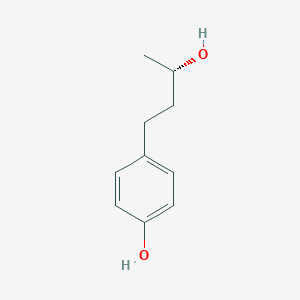

(+)-Rhododendrol

Übersicht

Beschreibung

(+)-Rhododendrol is a natural product found in Taxus cuspidata, Hedysarum theinum, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Melanocyte Cytotoxicity and Depigmentation Mechanism

(+)-Rhododendrol, known for its skin-whitening properties, has been extensively studied in the context of melanocyte cytotoxicity and depigmentation. It has been identified as a tyrosinase inhibitor, and its interaction with melanocytes has been a subject of significant research. Studies have found that this compound competitively inhibits tyrosinase and serves as a substrate for the enzyme, leading to cytotoxic effects on melanocytes at high concentrations sufficient for inhibiting tyrosinase. This cytotoxicity is believed to be triggered by the enzymatic conversion of this compound to active product(s), without the involvement of reactive oxygen species. Up-regulation of genes responsible for apoptosis and/or autophagy and activation of caspase-3, a marker of cell death, were found to be tyrosinase-dependent, indicating a potential mechanism for the depigmenting effect of this compound (Sasaki et al., 2014).

Immune System Interaction

Further insights into the action of this compound have been gained through immunological studies. It has been suggested that Rhododendrol-induced leukoderma might be an autoimmune disorder. This hypothesis is supported by the observation that melanoma immunization in mice using Rhododendrol-treated melanoma cells could delay the growth of melanoma cells in vivo. This indicates that Rhododendrol not only affects melanocytes directly but might also interact with the immune system, making it a compound of interest for immunotherapy targeting melanoma (Takagi et al., 2015).

Glutathione Levels and Melanocyte Survival

The survival of melanocytes after exposure to this compound appears to be closely linked to the levels of glutathione, an important antioxidant in cells. Studies have shown that the cytotoxicity of this compound is enhanced when glutathione levels are experimentally reduced and alleviated when glutathione levels are increased. This suggests that the ability of melanocytes to survive after exposure to this compound might depend on their capacity to maintain appropriate glutathione levels, providing a potential avenue for mitigating the depigmenting effects of the compound (Kondo et al., 2016).

Influence on Skin Permeation

The skin permeation of this compound is another area of research focus, especially considering its use in cosmetics. Investigations into the effects of layered application, formulations, and their components on the skin permeation of cosmetics containing this compound have shown that these factors significantly influence the skin permeation of the active component. This research provides valuable insights into how formulations and application methods can affect the delivery and efficacy of active ingredients in skin products (Arce et al., 2019).

Wirkmechanismus

The mechanism of action of rhododendrol has been investigated in multiple studies which revealed that RD competes with tyrosine for hydroxylation by tyrosinase and interferes with melanin synthesis . It has been shown to impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3S)-3-hydroxybutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59092-94-3 | |

| Record name | (+)-Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODODENDROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

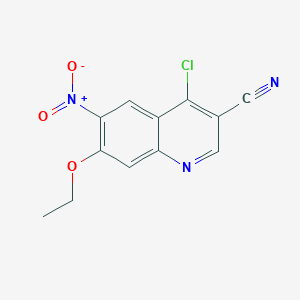

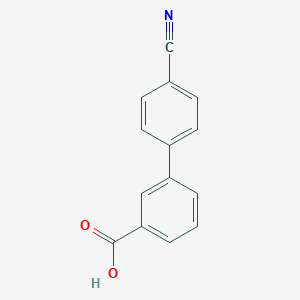

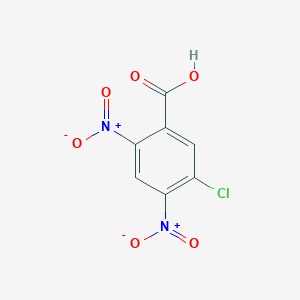

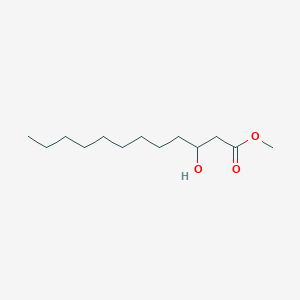

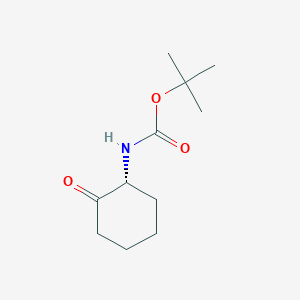

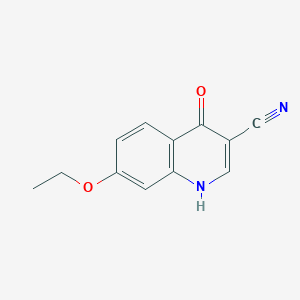

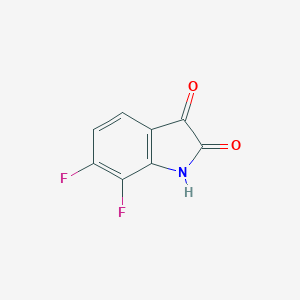

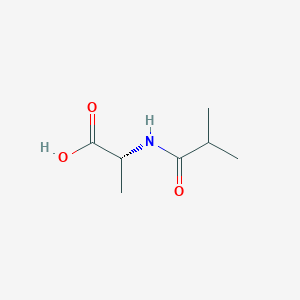

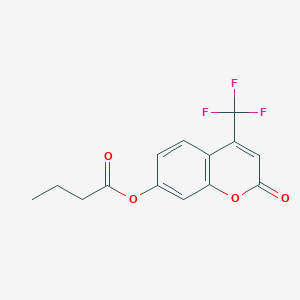

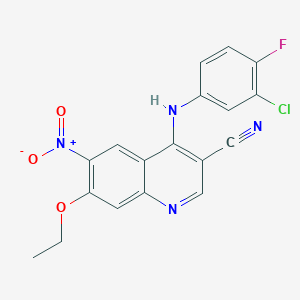

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: (+)-Rhododendrol acts as a potent tyrosinase inhibitor. [] It binds to the enzyme's active site, mimicking the substrate L-tyrosine and preventing melanin synthesis. [] Both enantiomers of this compound can be oxidized by human tyrosinase, although the S(+) enantiomer shows higher efficiency than the R(−) enantiomer. []

ANone: this compound binding to tyrosinase leads to the formation of reactive quinone metabolites. [] These quinones can bind to cellular proteins, depleting glutathione levels, disrupting cellular function, and inducing oxidative stress. [, , , ] This ultimately contributes to melanocyte cytotoxicity and may lead to leukoderma. [, , , ]

ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.

ANone: Spectroscopic characterization of this compound typically includes data from nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide information about the compound's structure, functional groups, and molecular weight.

ANone: While specific studies on material compatibility are limited, research suggests that this compound's stability is influenced by factors like pH, temperature, and exposure to light. Formulation strategies can be employed to enhance its stability and solubility. [, ]

ANone: this compound is not typically recognized for catalytic properties. Its primary mechanism of action involves enzyme inhibition rather than catalysis.

ANone: Yes, density functional theory (DFT) calculations have been used to investigate the energetics and electronic structures of this compound-quinone reactions. [] These studies provide insights into the compound's reactivity and interaction with thiol groups.

ANone: Research suggests that the hydroxyl group at the para position of the phenyl ring is crucial for the tyrosinase inhibitory activity of this compound. [] Modifications to this group or the alkyl chain could potentially alter its binding affinity and biological activity.

ANone: Encapsulation techniques, such as liposomes or nanoparticles, can potentially enhance this compound's stability and delivery. [] Additionally, using appropriate solvents or co-solvents could improve its solubility and bioavailability.

ANone: Although initially approved as a cosmetic ingredient, the use of this compound in skin-whitening products was restricted due to reported cases of leukoderma. [] Its safety profile and potential long-term effects require careful consideration and regulation.

ANone: Research indicates that this compound is metabolized in the liver, with rhododendrol-O-β-D-glucoside identified as a major metabolite. [] Further research is needed to fully elucidate its ADME profile.

ANone: Studies have used murine melanoma cell lines (B16BL6) and normal human epidermal melanocytes (NHEMs) to investigate the cytotoxic effects of this compound. [, , ] Additionally, a mouse model of rhododendrol-induced vitiligo has been developed using hairless hk14-SCF transgenic mice to study the compound's depigmenting effects. [, , ]

ANone: Currently, there is limited information available regarding specific resistance mechanisms to this compound.

ANone: this compound has been associated with leukoderma, an acquired skin depigmentation, following topical application. [, , , ] Further research is needed to comprehensively assess its safety profile.

ANone: While specific drug delivery strategies are still under investigation, topical formulations are commonly employed for its application. [, ]

ANone: Research is ongoing to identify potential biomarkers for predicting the efficacy and monitoring the effects of this compound.

ANone: Common analytical techniques include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), for separation, identification, and quantification of this compound and its metabolites. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)